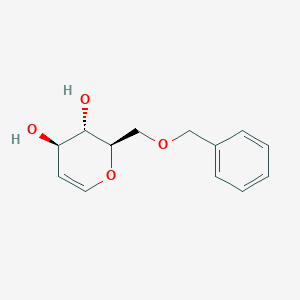

6-O-Benzyl-D-glucal

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-11-6-7-17-12(13(11)15)9-16-8-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDGBCAJRWMYHR-UPJWGTAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370468 | |

| Record name | 6-O-Benzylglucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165524-85-6 | |

| Record name | 6-O-Benzylglucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 6 O Benzyl D Glucal and Its Derivatives

Reactions of the C2-C3 Endocyclic Double Bond

The enol ether functionality of the C2-C3 double bond in 6-O-Benzyl-D-glucal is the epicenter of its reactivity, enabling a wide array of addition and modification reactions. These transformations are fundamental in building complex carbohydrate structures and introducing diverse functionalities.

Hydrogenation, Oxidation, Hydroxylation, and Aminohydroxylation

The C2-C3 double bond of protected glucals, including this compound, is amenable to a variety of addition reactions that increase its structural complexity. biosynth.com These reactions include:

Hydrogenation: The saturation of the double bond via hydrogenation is a common strategy to produce 2-deoxy sugars.

Oxidation: Oxidative cleavage of the double bond can lead to the formation of dicarbonyl compounds, which are valuable intermediates for further transformations.

Hydroxylation: The introduction of hydroxyl groups across the double bond, often achieved using reagents like osmium tetroxide, results in the formation of new stereocenters and expands the functionality of the sugar molecule.

Aminohydroxylation: This reaction introduces both an amino and a hydroxyl group across the double bond, providing a direct route to amino sugars, which are crucial components of many biologically active molecules.

Cycloaddition Reactions

The double bond of glycals can participate in cycloaddition reactions, offering a pathway to novel carbocyclic and heterocyclic structures fused to the sugar ring. acs.org These reactions, such as [4+2] and [2+2] cycloadditions, allow for the construction of complex molecular architectures in a stereocontrolled manner. acs.orgrsc.org For instance, the reaction of a glycal with an azodicarboxylate ester can proceed via a [4+2] cycloaddition to form a C-O bond at C-1 and a C-N bond at C-2. acs.org Similarly, dichloroketene (B1203229) can undergo a [2+2] cycloaddition with the glycal double bond. acs.org

Nucleophilic Additions with O-, S-, N-, and C-Nucleophiles

The epoxide derivative of this compound serves as a key intermediate for various nucleophilic addition reactions. acs.orgacs.org These reactions can proceed through two main pathways: a 1,4-conjugate addition (SN2' process) or a direct 1,2-addition (SN2 process) to the oxirane ring. acs.org

The regioselectivity and stereoselectivity of these additions are influenced by the nature of the nucleophile. acs.orgacs.org

O-Nucleophiles: Reactions with alcohols and phenols typically lead to the formation of 2,3-unsaturated glycosides.

S-Nucleophiles: Thiol nucleophiles can also add to the double bond, yielding thioglycosides.

N-Nucleophiles: Nitrogen-based nucleophiles, such as azides, can be used to introduce amino functionalities. acs.orgacs.org

C-Nucleophiles: Carbon nucleophiles, including organometallic reagents, enable the formation of C-glycosides, which are important analogs of naturally occurring O-glycosides with enhanced stability. nih.gov

A study on the epoxide derived from this compound demonstrated that nucleophilic additions can result in either 1,4-regio- and β-stereoselective products or anti-1,2-addition products, depending on the nucleophile's ability to coordinate with the oxirane oxygen. acs.orgacs.org With azide (B81097) nucleophiles like TMSN₃ or LiN₃, a 1,2-syn-addition pathway has also been observed. acs.orgacs.org

Radical Deiodination for 2-Deoxy-Glycoside Synthesis

The synthesis of 2-deoxy-glycosides, important motifs in many bioactive natural products, can be achieved through radical deiodination of 2-iodo glycoside precursors. researchgate.netresearchgate.net This method often involves the initial iodination of the glycal double bond. Subsequent removal of the iodine atom at the C-2 position via a radical-mediated process yields the desired 2-deoxy-glycoside. rsc.orgnih.gov An improved, environmentally benign protocol for this transformation utilizes dilauroyl peroxide with a cyclohexane (B81311) and ethyl acetate (B1210297) co-solvent system, allowing for the efficient preparation of 2-deoxy-glycosides in high yields. researchgate.net

Ferrier Rearrangement of Benzyl-Protected D-Glucals

The Ferrier rearrangement is a powerful acid-catalyzed reaction of glycals that results in the formation of 2,3-unsaturated glycosides. researchgate.nettandfonline.com This transformation involves the allylic rearrangement of the double bond from the C1-C2 position to the C2-C3 position, with concomitant introduction of a nucleophile at the anomeric center. This compound and its fully benzylated counterpart, 3,4,6-tri-O-benzyl-D-glucal, are common substrates for this reaction, although they are sometimes considered to be relatively unreactive. researchgate.netresearchgate.nettandfonline.com

Catalytic Systems: FeCl₃/C, H₂SO₄-SiO₂, Yb(OTf)₃, B(C₆F₅)₃

A variety of catalytic systems have been developed to promote the Ferrier rearrangement of benzyl-protected D-glucals, each with its own advantages in terms of efficiency, selectivity, and reaction conditions.

FeCl₃/C: Anhydrous iron(III) chloride supported on carbon has been demonstrated as an efficient and convenient promoter for the Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glucal. researchgate.nettandfonline.com This system is effective for a wide range of alcohols, including phenols, and provides 2,3-unsaturated-O-glucosides in good yields (47–92%) under mild conditions. researchgate.nettandfonline.com

H₂SO₄-SiO₂: Sulfuric acid immobilized on silica (B1680970) gel is another effective and convenient catalyst for the Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glucal. tandfonline.comtandfonline.com This solid acid catalyst promotes the reaction in dichloromethane, affording 2,3-unsaturated glycosides rapidly and in high yields (>62%) with good α-selectivity. tandfonline.com The use of an immobilized catalyst simplifies product purification and is considered an environmentally friendly approach. tandfonline.comtandfonline.com

Yb(OTf)₃: Ytterbium triflate is a water-stable Lewis acid that has been successfully employed to catalyze the Ferrier rearrangement. acs.orgthieme-connect.comthieme-connect.com It effectively promotes the reaction of glycals with various alcohols and thiols to produce 2,3-unsaturated glycosides in excellent yields and with high anomeric selectivity. thieme-connect.com Studies have shown that Yb(OTf)₃ can be used in catalytic amounts, making it an attractive option for these transformations. thieme-connect.com

B(C₆F₅)₃: Tris(pentafluorophenyl)borane (B72294) is a metal-free Lewis acid catalyst that can drive the Ferrier rearrangement of glycal donors. dntb.gov.uaacs.orgacs.org Under specific reaction conditions with benzyl-protected glycal donors, this catalyst can selectively produce either Ferrier rearrangement products or 2-deoxyglycosides. dntb.gov.ua This catalyst is also effective for promoting the α-C-glycosylation of glycals to yield 2,3-unsaturated C-glycosides. researchgate.net

Table 1: Catalytic Systems for the Ferrier Rearrangement of Benzyl-Protected D-Glucals

| Catalyst | Substrate | Nucleophiles | Key Features |

| FeCl₃/C | 3,4,6-tri-O-benzyl-D-glucal | Alcohols, Phenols | Efficient, mild conditions, good yields (47-92%). researchgate.nettandfonline.com |

| H₂SO₄-SiO₂ | 3,4,6-tri-O-benzyl-D-glucal | Alcohols, Thiols | Rapid, high yields (>62%), good α-selectivity, reusable catalyst. tandfonline.comtandfonline.com |

| Yb(OTf)₃ | Glycals | Alcohols, Thiols | Catalytic amounts, excellent yields, high anomeric selectivity. thieme-connect.comthieme-connect.com |

| B(C₆F₅)₃ | Benzyl-protected glycals | Alcohols, C-nucleophiles | Metal-free, tunable selectivity between Ferrier products and 2-deoxyglycosides. researchgate.netdntb.gov.ua |

Formation of 2,3-Unsaturated-O-Glycosides

The Ferrier rearrangement is a pivotal reaction for the synthesis of 2,3-unsaturated glycosides from glycals, such as this compound derivatives. beilstein-journals.orgresearchgate.net This transformation involves the reaction of a glycal with a nucleophile, typically an alcohol, in the presence of a catalyst, leading to an allylic rearrangement and the formation of a new glycosidic bond. A variety of catalysts, including Lewis acids, Brønsted acids, and metal catalysts, have been successfully employed to promote this reaction. beilstein-journals.orgnih.govscispace.com

The reaction of 3,4,6-tri-O-benzyl-D-glucal with alcohols under microwave irradiation, catalyzed by ferric sulphate hydrate (B1144303) (Fe₂(SO₄)₃·xH₂O), has been shown to produce 2,3-unsaturated α-glycosides in excellent yields (84-88%) and with high α-selectivity. tandfonline.com For instance, reactions with methanol (B129727), allyl alcohol, and cyclohexanol (B46403) yielded the corresponding α-glycosides as the sole products, without the formation of 2-deoxy hexopyranoside by-products. tandfonline.com Similarly, using FeCl₃/C as a promoter for the Ferrier-type rearrangement of 3,4,6-tri-O-benzyl-D-glucal with a range of alcohols, particularly phenols, provides an efficient route to 2,3-unsaturated-O-glucosides under mild conditions, with yields ranging from 47–92%. researchgate.net

The choice of catalyst significantly influences the reaction's efficiency and outcome. Perfluorophenylboronic acid has been demonstrated as a robust organocatalyst for the Ferrier rearrangement, effectively catalyzing the reaction of D-glucals with various O-nucleophiles to yield 2,3-unsaturated glycosides in high yields (up to 98%) with predominant α-anomeric selectivity. beilstein-journals.org Other catalysts like triphenylphosphane hydrobromide have also been used to mediate the reaction of 3,4,6-tri-O-benzyl-D-glucal with alcohols, sterols, and flavonoids, leading to the formation of 2,3-unsaturated α-O-glycosides. researchgate.net

The reaction mechanism is believed to proceed through an intermediate allyloxycarbenium ion, which is formed from the glycal. acs.org The stability of this intermediate and the subsequent nucleophilic attack determine the regioselectivity and stereoselectivity of the resulting 2,3-unsaturated glycoside. acs.org

Table 1: Catalysts for the Formation of 2,3-Unsaturated O-Glycosides from this compound Derivatives

| Catalyst | Glycal Derivative | Nucleophile | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Ferric Sulphate Hydrate | 3,4,6-tri-O-benzyl-D-glucal | Methanol, Allyl alcohol, Cyclohexanol | 84-88% | High α-selectivity | tandfonline.com |

| FeCl₃/C | 3,4,6-tri-O-benzyl-D-glucal | Alcohols (especially phenols) | 47-92% | - | researchgate.net |

| Perfluorophenylboronic acid | D-glucals | O-nucleophiles | up to 98% | Mainly α-anomeric | beilstein-journals.org |

| Triphenylphosphane hydrobromide | 3,4,6-tri-O-benzyl-D-glucal | Alcohols, Sterols, Flavonoids | Moderate to high | α-stereoselective | researchgate.net |

| HY Zeolite | 3,4,6-tri-O-benzyl-D-glucal | Alcohols | Moderate | Exclusively α | researchgate.net |

Anomeric Stereoselectivity in Ferrier Rearrangements

The anomeric stereoselectivity in Ferrier rearrangements, which dictates the α or β configuration of the newly formed glycosidic bond, is influenced by several factors. These include the choice of catalyst, the solvent, the nature of the nucleophile, and the conformation of the glycal and its intermediates. nih.govacs.org

A predominant α-selectivity is commonly observed in the Ferrier rearrangement of glucals. nih.gov This preference is often attributed to the thermodynamic anomeric effect. However, the reaction mechanism and the specific conditions play a crucial role. The reaction is thought to proceed via an oxocarbenium ion intermediate that typically adopts a half-chair conformation. nih.gov Nucleophilic attack on the two possible half-chair conformers can lead to different diastereomeric products. nih.gov

The catalyst employed has a profound impact on stereoselectivity. For example, a comparative study of various Lewis-acid triflates in the Ferrier O-glycosylation of tri-O-acetyl-d-glycal showed that catalysts like Cu(OTf)₂ and Zn(OTf)₂ can provide good yields and α:β selectivity. rsc.org Rare-earth metal triflates, such as Y(OTf)₃, Sm(OTf)₃, Tm(OTf)₃, and Gd(OTf)₃, have also been shown to promote the reaction with exclusive α-selectivity in many cases. rsc.org

The solvent system can also modulate stereocontrol. The use of a perfluorinated solvent like perfluoro-n-hexane in an acid-catalyzed Ferrier-type glycosylation has been shown to enhance stereocontrol, leading to high α-selectivity (α:β > 20:1). nih.govscispace.com This effect is attributed to weak interactions between the perfluorinated solvent and the substrates, which augment reactivity and stereocontrol. nih.govscispace.com

The structure of the intermediate cation is a key determinant. Cryogenic IR spectroscopy studies have provided direct evidence that the intermediate in the Ferrier rearrangement of acetylated glucals is a dioxolenium-type ion, formed through the participation of the C4-acetyl group. mpg.dempg.de This anchimeric assistance stabilizes the cation and influences the trajectory of the incoming nucleophile, thereby directing the stereochemical outcome. mpg.dempg.de

Table 2: Influence of Catalysts on Anomeric Selectivity in Ferrier Rearrangements

| Catalyst | Substrate | Nucleophile | Solvent | α:β Ratio | Reference |

|---|---|---|---|---|---|

| Cu(OTf)₂ | Tri-O-acetyl-d-glycal | Benzyl (B1604629) alcohol | - | 8.5:1 | rsc.org |

| Zn(OTf)₂ | Tri-O-acetyl-d-glycal | Benzyl alcohol | - | 9:1 | rsc.org |

| Y(OTf)₃ | Tri-O-acetyl-d-glycal | Phenol | - | Exclusive α | rsc.org |

| Resin-H⁺ | Acetylated glycal | Various O-nucleophiles | Perfluoro-n-hexane | >20:1 | nih.govscispace.com |

| HY Zeolite | 3,4,6-tri-O-benzyl-D-glucal | Thiophenol | - | Exclusive α | researchgate.net |

Influence of Protecting Groups on Ferrier Reactivity

Protecting groups on the glycal substrate significantly influence the reactivity and stereoselectivity of the Ferrier rearrangement. nih.govscispace.com These groups can exert their effects through electronic and steric factors, as well as by inducing conformational constraints on the pyranose ring. scispace.combeilstein-journals.org

Bulky silyl (B83357) protecting groups, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), have been shown to impact the outcome of glycosylation with glucals. scispace.com For instance, the reaction of a 3,4-O-TIPDS-protected glucal donor with alcohols, catalyzed by p-TsOH, resulted in exclusively the α-glucoside in high yield. beilstein-journals.orgbeilstein-journals.org In contrast, the corresponding reaction with a fully benzylated glucal gave a lower yield and was accompanied by the formation of the β-anomer and a Ferrier rearrangement by-product. beilstein-journals.orgbeilstein-journals.org The bulky silyl groups can force the sugar ring into a more reactive conformation, thereby increasing reactivity and influencing selectivity. beilstein-journals.orgbeilstein-journals.org

Cyclic protecting groups can also have a pronounced effect. A 3,4-trans-fused cyclic protecting group on a glucal derivative was found to facilitate a highly α-selective catalytic synthesis of 2-deoxyglycosides, minimizing the formation of Ferrier rearrangement side-products. nih.govscispace.com Conversely, 4,6-O-linked cyclic protecting groups, such as a benzylidene acetal (B89532), can decrease reactivity by imposing conformational restraints that disfavor the formation of the necessary oxocarbenium ion intermediate. nih.gov

The nature of the protecting group at the C-6 position also plays a role. In a study on thioglucosides, a 6-O-pivaloyl group provided better stereoselectivity compared to a 6-O-TIPS or 6-O-benzyl group. beilstein-journals.org Even benzyl ether protecting groups, which are not typically considered participating groups, can engage in remote participation, influencing the stereochemical outcome of glycosylation reactions. researchgate.net The electronic properties of the protecting groups are also critical; electron-donating groups can enhance remote participation and increase α-selectivity. acs.org

Table 3: Effect of Protecting Groups on Glucal Reactivity and Selectivity

| Glycal Derivative | Key Protecting Group | Catalyst/Promoter | Outcome | Reference |

|---|---|---|---|---|

| 3,4-O-TIPDS-protected glucal | 3,4-O-tetraisopropyldisilylene (TIPDS) | p-TsOH | High yield, exclusively α-selective | beilstein-journals.orgbeilstein-journals.org |

| Fully benzylated glucal | Benzyl ethers | p-TsOH | Lower yield, mixture of anomers and Ferrier by-product | beilstein-journals.orgbeilstein-journals.org |

| Glucal with 3,4-trans-fused cyclic group | 3,4-O-di-tert-butylsilylene (DTBS) | TsOH·H₂O | High α-selectivity, minimized Ferrier rearrangement | nih.govscispace.com |

| 4,6-O-benzylidene protected glucal | 4,6-O-benzylidene acetal | TsOH·H₂O | Slow reaction, low yield | nih.gov |

Glycosylation Reactions Utilizing this compound Derivatives as Glycosyl Donors

Facilitation of Glycosidic Bond Formation

This compound and its derivatives are valuable glycosyl donors in the synthesis of complex carbohydrates. chemimpex.com A glycosylation reaction involves the formation of a glycosidic bond through the condensation of a glycosyl donor with a glycosyl acceptor. numberanalytics.com The 2,3-unsaturated nature of glucals like 3,4,6-tri-O-benzyl-D-glucal allows them to serve as versatile building blocks for creating various sugar derivatives. chemimpex.combiosynth.com

The formation of the glycosidic bond is typically facilitated by a catalyst or promoter that activates the glycosyl donor. numberanalytics.com In the context of glucal donors, this activation often leads to the formation of a reactive intermediate, such as an oxocarbenium ion, which is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor. nih.gov Various promoters, including Lewis acids (e.g., BF₃·OEt₂, InCl₃), Brønsted acids (e.g., TsOH·H₂O), and other reagents like triphenylphosphane hydrobromide, are used to facilitate this process. tandfonline.comresearchgate.netnumberanalytics.com

For example, triphenylphosphane hydrobromide catalyzes the reaction between 3,4,6-tri-O-benzyl-D-glucal and various nucleophiles, including other sugars, to form O-glycosides with α-stereoselectivity. researchgate.net The unique structure of 3,4,6-tri-O-benzyl-D-glucal, with its stable benzyl protecting groups, enhances its utility as a glycosyl donor, allowing for efficient coupling reactions under relatively mild conditions. chemimpex.com

The reactivity of the glycosyl donor is influenced by its protecting groups. Donors with electron-withdrawing protecting groups (like esters) are generally less reactive ("disarmed"), while those with electron-donating groups (like ethers) are more reactive ("armed"). beilstein-journals.org Silyl ethers can make a donor "superarmed" due to their electronic properties and their ability to induce a more reactive ring conformation. beilstein-journals.org

Strategies for Enhanced Yields and Reduced By-products in Glycosylation

Achieving high yields and minimizing the formation of unwanted by-products are critical challenges in chemical glycosylation. Several strategies have been developed to address these issues when using glucal-based donors.

One effective strategy is the careful selection of the catalyst and reaction conditions. For instance, using ferric sulphate hydrate under microwave irradiation for the Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glucal resulted in excellent yields of the desired 2,3-unsaturated glycosides with no formation of 2-deoxy by-products. tandfonline.com Similarly, the use of HY zeolite as a catalyst for the reaction of the same glucal led to the exclusive formation of the α-anomer, although in moderate yield, thereby eliminating the formation of the β-anomer by-product. researchgate.net

The choice of protecting groups is also a powerful tool for controlling reactivity and reducing side reactions. As discussed previously (Section 3.2.4), employing specific protecting groups like the 3,4-O-TIPDS group on a glucal donor led to a high-yielding and exclusively α-selective glycosylation, avoiding the formation of β-anomers and Ferrier rearrangement by-products that were observed with a benzylated glucal. beilstein-journals.orgbeilstein-journals.org The use of a 3,4-trans-fused cyclic protecting group also proved effective in minimizing Ferrier rearrangement side-products in the synthesis of 2-deoxyglycosides. nih.govscispace.com

Furthermore, the development of novel glycosylation methods, such as those proceeding through radical pathways, offers an alternative to classical acid-catalyzed reactions. researchgate.net These methods can tolerate a wider range of functional groups and may offer different selectivity profiles, potentially reducing by-products associated with ionic pathway glycosylations. researchgate.net

Ring-Opening and Rearrangement Reactions

Beyond their use in standard glycosylation and Ferrier rearrangements, this compound derivatives can undergo various other transformations, including ring-opening and other rearrangement reactions, to generate diverse and complex molecular architectures.

One notable example is the synthesis of seven-membered oxacycles, or septanosides, through a ring-expansion reaction. This process can be initiated by the cyclopropanation of a protected glucal. The resulting cyclopropanated adduct can then undergo a Lewis acid-mediated ring-opening and expansion when reacted with nucleophiles like phenols, sugars, or azide, leading to the formation of septanoside derivatives. researchgate.net

Derivatives of this compound can also serve as precursors for other types of rearrangement reactions. For example, a vinyl ether derivative prepared from tribenzyl-D-glucal was investigated for a potential aromatic-Claisen rearrangement. rsc.org Although the intended mpg.dempg.de-sigmatropic rearrangement to a 2-C-branched glycoside did not occur under the tested conditions, the experiment highlights the potential for these derivatives to participate in various pericyclic reactions. rsc.org

Additionally, glucal derivatives can be converted into other useful intermediates. For example, 3,4,6-tri-O-benzyl-D-glucal can be transformed into alkyl 3,4,6-tri-O-benzyl-2-bromo-2-deoxy-D-glucopyranoside, which can then be used to synthesize 2-deoxy-D-glycopyranosides. rsc.org The epoxidation of the double bond in 3,4,6-tri-O-benzyl-D-glucal leads to the formation of 1,2-anhydro sugars (epoxides). chimia.chconicet.gov.ar These highly reactive intermediates can undergo stereoselective ring-opening with nucleophiles to produce β-O-glycosides, providing an alternative pathway to glycosidic bond formation. conicet.gov.ar

Domino reactions starting from glucal derivatives have also been developed. For instance, the reaction of 3,4,6-tri-O-benzyl-D-glucal with secondary anilines, mediated by a Lewis acid like InBr₃, can lead to the formation of indoline (B122111) structures fused to the carbohydrate scaffold. unimi.it These types of transformations demonstrate the versatility of this compound as a starting material for constructing complex heterocyclic systems.

Base-Promoted Ring Opening of Glycal-Derived gem-Dibromocyclopropanes

The reaction of 3,4,6-tri-O-benzyl-D-glucal with a source of dibromocarbene leads to the formation of a gem-dibromocyclopropane derivative. acs.org In the presence of a nucleophilic base, these glycal-derived gem-dibromocyclopropanes undergo a distinctive ring-opening reaction to produce 2-deoxy-2-(E-bromomethylene)glycosides. acs.orgnih.gov This transformation is noteworthy as it involves the cleavage of an exocyclic cyclopropane (B1198618) bond, a departure from the more common endocyclic bond cleavage seen in silver-promoted ring-expansion reactions. acs.orgnih.gov

The mechanism of this base-promoted ring opening has been elucidated through both experimental and theoretical studies. acs.orgacs.org The reaction is initiated by the elimination of hydrogen bromide from the dibromocyclopropane, induced by an alkoxide base, which results in the formation of a bromocyclopropene intermediate. acs.org This intermediate then undergoes ring opening to form a configurationally stable zwitterionic intermediate, characterized by an oxocarbenium cation and a vinyl carbanion. acs.org The final step involves nucleophilic addition and protonation to yield the E-configured bromoalkene product. acs.org Isotope-labeling studies have shown that the proton source in this final step can be either the alcohol co-solvent or the alcohol molecule generated during the initial deprotonation step. acs.org The kinetic selectivity for the E-isomer is a key feature of this reaction. acs.orgnih.gov It has also been noted that the E-bromoalkene product can be isomerized to the corresponding Z-bromoalkene under acidic conditions. acs.org

Table 1: Base-Promoted Ring Opening of a Glycal-Derived gem-Dibromocyclopropane

| Reactant | Reagents/Conditions | Product | Yield |

| gem-Dibromocyclopropane derived from 3,4,6-tri-O-benzyl-d-glucal | Nucleophilic base (e.g., alkoxide) | 2-deoxy-2-(E-bromomethylene)pyranosides | Not specified |

Data compiled from studies on the mechanism of base-mediated ring opening of glycal-derived gem-dibromocyclopropanes. acs.orgacs.org

TFA-Induced Conversion to 2-Deoxy-Sugars and 2-Deoxy-Glycosyl Esters

Trifluoroacetic acid (TFA) serves as an effective catalyst for the conversion of glycals, including 3,4,6-tri-O-benzyl-D-glucal, into their corresponding 2-deoxy-sugars. rsc.orgrsc.org This method is notable for its mild, environmentally friendly reaction conditions, proceeding at room temperature and utilizing water as a co-solvent. rsc.org The reaction demonstrates broad applicability, successfully converting a range of protected and even unprotected glycals into 2-deoxy sugars with high yields, reaching up to 98%. rsc.orgrsc.org

The proposed mechanism involves the activation of the glycal's double bond by the TFA catalyst. rsc.orgrsc.org This activation facilitates a simultaneous attack by a hydroxyl group at the anomeric carbon, leading to the formation of the 2-deoxy sugar product. rsc.orgrsc.org The efficiency of this transformation is highlighted by its successful application on a gram scale. rsc.org

The resulting 2-deoxy-sugars are valuable intermediates for further synthetic applications. For instance, they can readily undergo coupling reactions with carboxylic acids to form a diverse library of 2-deoxy-glycosyl esters. rsc.orgrsc.org This has been demonstrated with various acids, including commercially available drugs like indomethacin (B1671933) and tolmetin. rsc.org

Table 2: TFA-Induced Conversion of 3,4,6-tri-O-benzyl-D-glucal

| Substrate | Reagents/Conditions | Product | Yield |

| 3,4,6-tri-O-benzyl-D-glucal | TFA (50 mol%), 1,4-dioxane (B91453)/water (3:1), room temperature, 16h | 3,4,6-tri-O-benzyl-2-deoxy-D-glucose | 55% |

Data from the optimization study for the TFA-induced conversion of glycals. rsc.org

Acetyl Perchlorate (B79767) Mediated 1,6-Hydride Shift

The reaction of tri-O-benzyl-d-glucal with acetyl perchlorate results in a rearrangement to form 2-deoxy-glucopyranosyl acetate derivatives. acs.orgacs.org Mechanistic studies, including deuterium (B1214612) labeling, have provided strong evidence for the occurrence of a 1,6-hydride shift during this transformation. acs.orggrafiati.comcnu.ac.kr This rearrangement is a significant reaction pathway for glycals under the influence of strong electrophilic reagents.

Zinc-Mediated Vasella's Rearrangement

Derivatives of this compound can undergo a zinc-mediated Vasella's rearrangement. researchgate.net This fragmentation reaction is a powerful tool for the synthesis of highly functionalized, open-chain carbohydrate derivatives from cyclic precursors. For example, a derivative of tri-O-benzyl-D-glucal can be converted into a pluripotent formyl-olefin. researchgate.net This product, possessing both electrophilic (formyl group) and nucleophilic (olefin) sites, serves as a versatile intermediate for diversity-oriented synthesis. researchgate.net This strategy has been employed in the synthesis of complex molecules such as conduramine B-2 and ent-conduramine F-2. researchgate.net

Cross-Coupling Reactions

Cross-coupling reactions represent a powerful strategy for the functionalization of the glycal scaffold, enabling the formation of carbon-carbon bonds at the C1 and C2 positions.

Palladium(II)-Catalyzed Cross Dehydrogenative Coupling (CDC)

Palladium(II)-catalyzed cross dehydrogenative coupling (CDC) has emerged as a significant method for the C2-functionalization of glycals. rsc.org This reaction allows for the direct coupling of glycals with various alkenes, leading to the formation of C2-branched sugar dienes with high stereoselectivity. rsc.org For instance, the reaction of 3,4,6-tri-O-benzyl-D-glucal derivatives with terminal alkenes, in the presence of a Pd(II) catalyst and an oxidant like copper(II) acetate or silver acetate, affords 1,2-disubstituted glucals. researchgate.netnih.govacs.org

The mechanism of this reaction is believed to proceed through a Heck-type pathway. libretexts.org It can involve the electrophilic palladation of the glycal at the C2 position, followed by carbopalladation of the alkene and subsequent β-hydride elimination to yield the coupled product and Pd(0). researchgate.netlibretexts.org The Pd(0) is then re-oxidized to the active Pd(II) species to complete the catalytic cycle. researchgate.netnih.govacs.org

Formation of 1,2-Disubstituted Glucals and Subsequent Chromane (B1220400) Structures

An elegant application of the Pd(II)-catalyzed CDC is the synthesis of 1,2-disubstituted glucals from C1-substituted glucal propenones. researchgate.netnih.govacs.org These glucal propenones, synthesized via a Claisen-Schmidt condensation of a C-glucopyranosyl aldehyde with various acetophenones, can be coupled with a range of terminal alkenes like styrenes and acrylates. researchgate.netnih.govacs.org This CDC reaction typically proceeds with high (E)-stereoselectivity, affording the 1,2-disubstituted glucals in good yields (78-90%). nih.govacs.org

These 1,2-disubstituted glucals, which contain an E,Z,E-triene system, are valuable precursors for the synthesis of complex heterocyclic structures. nih.gov Upon heating in a high-boiling solvent such as xylene, they undergo a 6π-electrocyclization reaction. researchgate.netnih.govacs.org This is followed by an in-situ dehydrogenative aromatization to yield highly substituted, chiral chromane structures. researchgate.netnih.govacs.org This tandem reaction sequence provides an efficient route to these biologically relevant scaffolds, with the chirality of the final product being derived from the initial sugar. researchgate.net

Table 3: Palladium(II)-Catalyzed CDC for the Synthesis of 1,2-Disubstituted Glucals

| Glucalpropenone | Alkene | Oxidant | Product (1,2-disubstituted glucal) | Yield |

| 3a | 4-methylstyrene (5a ) | Cu(OAc)₂ | 6a | 20% |

| 3a | 4-methylstyrene (5a ) | AgOAc | 6a | 50% |

| 3a | 4-methylstyrene (5a ) | AgOTf | 6a | 40% |

Data from the optimization of the Pd(II)-catalyzed CDC reaction. researchgate.netacs.org

Stereoselective Chlorination Reactions of D-Glucal Derivatives

The chlorination of D-glucal derivatives is a pivotal transformation in carbohydrate chemistry, yielding versatile intermediates for the synthesis of complex glycoconjugates and modified sugars. The stereochemical outcome of this addition reaction across the enol ether double bond is highly dependent on the reaction conditions and the nature of the protecting groups on the glucal scaffold.

The chlorination of D-glucal derivatives can lead to the formation of several diastereomeric products. However, under specific conditions, the reaction can be guided to selectively produce β-D-manno and β-D-arabino isomers. Research has shown that the reaction of D-glucal derivatives with chlorine can yield these isomers, with the stereoselectivity being influenced by factors such as the substituents on the sugar ring. oup.comacs.org

For instance, the chlorination of a 4,6-O-benzylidene protected D-glucal derivative has been reported to yield a mixture of products, where the formation of β-D-manno and β-D-arabino configured chlorides is observed. oup.com The mechanism is believed to proceed through a chloronium ion intermediate. The nucleophilic attack of the chloride ion then occurs from the opposite face, leading to the observed stereoselectivity. The inherent conformational biases of the pyranose ring and the electronic effects of the protecting groups play a crucial role in directing the approach of the nucleophile.

Derivatization at the Anomeric Center

The anomeric center of glucals, while part of a double bond, is a site of significant reactivity, allowing for a variety of transformations that introduce new functional groups at the C1 position. These derivatizations are crucial for the synthesis of C-glycosides and other sugar mimetics.

The synthesis of 1-formyl glucal represents a key transformation, as the resulting α,β-unsaturated aldehyde is a versatile building block for the synthesis of various carbohydrate analogs, including C-glycosides. 9vom.inrsc.org One common method to achieve this is through the hydroformylation of protected glucal derivatives. acs.orgfigshare.com For example, the hydroformylation of 3,4,6-tri-O-benzyl-D-glucal using rhodium catalysts has been shown to produce the corresponding 2-formyl derivative as the major product. acs.orgfigshare.com

Another approach involves the manipulation of glycosyl cyanides, which can be converted to 1-formyl glycals through base-induced elimination procedures. rsc.org These C-1 functionalized glycals are valuable precursors due to the synthetic potential of their α,β-unsaturated system. 9vom.in

Table 1: Hydroformylation of Protected D-Glucal Derivatives acs.orgfigshare.com

| Protected D-Glucal | Catalyst System | Major Product | Yield |

| 3,4,6-tri-O-acetyl-D-glucal | [Rh₂(μ-OMe)₂(COD)₂]/P(O-o-tBuC₆H₄)₃ | 2-Formyl derivative | 58% |

| 3,4,6-tri-O-benzyl-D-glucal | [Rh₂(μ-OMe)₂(COD)₂]/P(O-o-tBuC₆H₄)₃ | 2-Formyl derivative | 68% |

| 3,4,6-tri-O-methyl-D-glucal | [Rh₂(μ-OMe)₂(COD)₂]/P(O-o-tBuC₆H₄)₃ | 2-Formyl derivative | 55% |

The alkylation of protected glucal derivatives provides a direct route to C-glycosides. The use of a 4,6-O-benzylidene protecting group is common in these reactions. researchgate.netlookchem.com A synthetic strategy for N-glycolyl muramyl dipeptide involves the alkylation of a benzylidene-protected glucal with 2-bromopropionic acid. researchgate.net

The regioselectivity of alkylation on diols of benzylidene-protected glucosides can be highly dependent on the reaction conditions, particularly the solvent. beilstein-journals.orgbeilstein-journals.org For instance, the benzylation of allyl 4,6-O-benzylidene-α-D-glucopyranoside can be directed to the C-2 position by using tetrahydrofuran (B95107) (THF) as the solvent, whereas using dimethylformamide (DMF) can lead to different outcomes. beilstein-journals.orgbeilstein-journals.org This solvent-controlled regioselectivity is a powerful tool for the selective functionalization of carbohydrate scaffolds. beilstein-journals.orgbeilstein-journals.org

Table 2: Solvent Effect on Benzylation of Allyl 4,6-O-benzylidene-α-D-glucopyranoside beilstein-journals.orgbeilstein-journals.org

| Solvent | Product(s) |

| Tetrahydrofuran (THF) | Mono-benzylation at C-2 |

| Dimethylformamide (DMF) | Bis-protected products |

A general two-step methodology has been developed for the synthesis of chiral halo vinyl azides from carbohydrate-derived halohydrins. csic.es This process involves the fragmentation of anomeric alkoxyl radicals generated from 3-azido-2,3-dideoxy-2-halo-hexopyranoses. csic.es

This reaction has been applied to hexopyranose compounds from the D-gluco, D-galacto, and other carbohydrate series. The reaction of these 3-azido-2,3-dideoxy-hexopyranose compounds with (diacetoxyiodo)benzene (B116549) and iodine leads to the formation of 2-azido-1,2-dideoxy-1-iodo-alditols, which have one less carbon atom than the starting material. nih.gov These resulting β-iodo azides can then be converted into vinyl azides through dehydroiodination. nih.gov These chiral vinyl azides are valuable synthons for creating more complex heterocyclic systems. nih.gov

Applications in Organic Synthesis of Complex Molecules

Versatile Building Blocks for Carbohydrate Synthesis

The unique arrangement of protecting groups and reactive sites makes 6-O-Benzyl-D-glucal a valuable precursor in carbohydrate chemistry. The C-6 benzyl (B1604629) group prevents unwanted reactions at the primary hydroxyl position, while the free secondary hydroxyls at C-3 and C-4 are available for glycosylation or other modifications. Furthermore, the endocyclic double bond is a key functional group that can be stereoselectively transformed into various other functionalities.

As a selectively protected glycal, this compound is an important intermediate for synthesizing more complex and rare sugars. The double bond can undergo reactions such as epoxidation, dihydroxylation, and aziridination, leading to the formation of 2-deoxy or 2,3-modified sugar derivatives. The free hydroxyl groups at C-3 and C-4 can serve as glycosyl acceptors, allowing for the attachment of other sugar units at these specific positions. This selective reactivity is crucial for building branched carbohydrate structures or introducing specific functionalities required in the final target molecule.

This compound is identified as a synthetic compound specifically useful for the modification of oligosaccharides and polysaccharides. Its utility in this area stems from its ability to act as a glycosyl donor after activation of the double bond. For instance, electrophilic addition to the glycal double bond generates an oxocarbenium ion intermediate, which can then be trapped by a hydroxyl group of another sugar molecule (a glycosyl acceptor) to form a glycosidic linkage. The partially protected nature of this compound allows it to be incorporated into a growing oligosaccharide chain, with the C-3 and C-4 hydroxyls available for subsequent elongation.

Glycoconjugates, such as glycolipids and glycoproteins, are vital to many biological processes. The chemical synthesis of these molecules requires well-defined carbohydrate building blocks. This compound serves as a precursor to 2-deoxyglycosides, which are components of numerous biologically active glycoconjugates. The glycal can be converted into a suitable glycosyl donor, such as a glycosyl halide or phosphate (B84403), which can then be coupled to a lipid aglycone to form a glycolipid or to an amino acid residue (like serine or threonine) to initiate the synthesis of a glycopeptide fragment for glycoprotein assembly. The benzyl group at the C-6 position ensures that this part of the sugar remains protected during these coupling reactions.

Synthesis of Bioactive Compounds

Beyond traditional carbohydrate chemistry, this compound is a valuable starting material for the synthesis of various bioactive compounds where the carbohydrate moiety imparts crucial properties such as solubility, bioavailability, and molecular recognition.

The synthesis of nucleoside analogues is a significant area of medicinal chemistry, particularly for developing antiviral and anticancer agents. Many of these therapeutic nucleosides contain modified sugars, especially 2'-deoxyribose derivatives. Glycals are ideal starting materials for the synthesis of 2-deoxynucleosides. The double bond of this compound can be manipulated to install a nucleobase at the anomeric (C-1) position. The selective protection at the C-6 position is advantageous, leaving the other hydroxyls free for further modifications that might be required to synthesize a specific, complex nucleoside analogue.

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. They are often developed as therapeutic agents that can interfere with carbohydrate-mediated biological processes. The chemical structure of this compound provides a flexible scaffold for creating glycomimetics. The double bond allows for the introduction of non-carbohydrate moieties or the formation of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, leading to greater metabolic stability. The free hydroxyl groups offer sites for attaching pharmacophores or other functional groups to modulate the biological activity of the resulting glycomimetic.

Table 2: Summary of Synthetic Applications for this compound

| Application Area | Role of this compound | Key Structural Features Utilized |

|---|---|---|

| Complex Sugar Synthesis | Intermediate for 2-deoxy and 2,3-modified sugars | C1=C2 double bond, free C-3/C-4 hydroxyls |

| Oligosaccharide Construction | Glycosyl donor precursor for chain elongation | C1=C2 double bond, C-6 benzyl protection |

| Glycoconjugate Formation | Precursor for 2-deoxyglycosyl donors | C1=C2 double bond, stable C-6 protection |

| Nucleoside Synthesis | Scaffold for 2'-deoxynucleoside analogues | C1=C2 double bond |

| Glycomimetic Design | Versatile scaffold for structural modification | C1=C2 double bond, free C-3/C-4 hydroxyls |

Chiral Chromane (B1220400) Scaffolds

The synthesis of chiral chromane scaffolds, which are significant structural units in many bioactive natural products and pharmaceuticals, can be achieved from carbohydrate precursors. Research has detailed an efficient methodology for synthesizing (2R,3S,4R)-2-hydroxymethyl-3,4-dihydroxy-6-aryl-7-aroylchromanes. The chirality at the C-2, C-3, and C-4 positions is derived from C-glucopyranosyl aldehyde, which is synthesized from D-glucose. nih.govrroij.com The process involves the transformation of the sugar aldehyde into 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals through a Claisen–Schmidt type condensation with various acetophenones. calpaclab.com These intermediates are then converted to 1,2-disubstituted glucals via a Pd(II)-catalyzed cross dehydrogenative coupling reaction. The final step to yield the (2R,3S,4R)-chromanes is achieved through 6π-electrocyclization and in situ dehydrogenative aromatization. nih.govrroij.comcalpaclab.com Debenzylation of the synthesized chromanes can be accomplished using boron trichloride in DCM to produce (2R,3S,4R)-trihydroxychromanes in high yields (82–92%). nih.gov

It is important to note that this synthetic pathway commences with a C-glucopyranosyl aldehyde derived from D-glucose and proceeds through a 3,4,6-tri-O-benzyl-D-glucal intermediate. While this compound is a related structure, the specific synthetic routes for chiral chromanes detailed in the scientific literature prominently feature the tri-O-benzyl substituted glucal.

Cyclohexanol (B46403), Cyclohexylamine, Cyclopentane, and Azepine Derivatives (e.g., Conduramines, Aminocyclopentitols, Trihydroxyazepanes)

Conduramines, which are aminocyclohexenetriols derived from conduritols, are valuable chiral building blocks for natural products and are precursors to aminosugars and other therapeutic agents. sigmaaldrich.com Various synthetic methods for conduramines have been developed, often starting from both carbohydrate and non-carbohydrate precursors. sigmaaldrich.com For instance, the synthesis of conduramine F-4 has been reported starting from a D-glucose derived 1,6-diol, specifically (3,4,5-tri-O-benzyl-2-deoxy-2-(N-benzyl-N-p-toluenesulfonyl)-amino-D-glucitol). d-nb.info

Similarly, the synthesis of aminocyclopentitols, which are known for their glycosidase inhibitory activity, has been achieved from partially protected ω-eno-aldoses through a (2 + 3)-cycloaddition protocol. d-nb.info

However, a direct synthetic pathway starting from this compound for the production of conduramines, aminocyclopentitols, or trihydroxyazepanes is not extensively documented in the reviewed scientific literature. The existing routes predominantly utilize other carbohydrate-derived precursors.

N-Glycolyl Muramyl Dipeptide (MDP) Synthesis

N-glycolyl muramyl dipeptide (MDP) is a significant bacterial glycopeptide with immunological importance. A novel synthetic route to this molecule has been developed that circumvents a challenging SN2 step at the C-3 position of glucosamine derivatives. rsc.org This strategy is based on the alkylation of a benzylidene-protected glucal with 2-bromopropionic acid. rsc.org This is followed by an azidonitration and a subsequent azide (B81097) reduction/acylation step. rsc.org Another reported synthesis of MDP analogues involves the condensation of a dipeptide with 1-O-benzyl-4,6-O-benzylidine N-acetyl muramic acid . nih.gov

While these syntheses utilize protected glucal derivatives, the specific use of this compound as the starting material for the synthesis of N-Glycolyl Muramyl Dipeptide is not explicitly detailed in the primary synthetic routes described. The literature points towards the use of a benzylidene acetal (B89532) protecting group at the 4 and 6 positions rather than a single benzyl ether at the 6-position.

Furan-Based Hydroxy Triazole Glycoconjugates

Novel one-pot three- and four-component transformations have been developed for the synthesis of furan-based hydroxy triazole glycoconjugates starting from D-glucal. nih.gov This method employs sequential addition of reagents in the presence of Cu(OTf)₂-Cu powder as catalysts, leading to carbohydrate-derived products with high diastereomeric purity. nih.gov

The reported syntheses specifically mention the use of D-glucal as the starting material. There is no specific mention in the surveyed literature of this compound being used for this particular multicomponent cascade transformation to produce furan-appended triazole glycoconjugates.

2-Deoxy-Glycosides and 2-Deoxy-Glycosyl Esters, including those with Pharmaceutical Relevance

Glycals are well-established precursors for the synthesis of 2-deoxy-glycosides, which are important components of many biologically active natural products. nih.govbiosynth.com The synthesis of 2-deoxyglycosides can be challenging due to the lack of a participating group at the C-2 position to control anomeric stereochemistry. acs.org Various strategies, both direct and indirect, have been developed to address this. acs.org

One patented process for the synthesis of 2-deoxy-D-glucose involves the haloalkoxylation of R-D-glucal, where R can be H or 3,4,6-tri-O-benzyl . nih.gov This is followed by reduction and hydrolysis. Additionally, a synthetic method for benzyl 2-deoxy-C-glycosides has been developed using palladium-catalyzed glycosylation of TIPS-protected 1-tributylstannyl glycals with a variety of benzyl bromides. mdpi.com

The literature provides numerous examples of using protected glycals for the synthesis of 2-deoxy-glycosides. However, the specific use of This compound is not as prominently featured as its per-O-benzylated counterpart, 3,4,6-tri-O-benzyl-D-glucal , which is frequently cited as a key intermediate. biosynth.com

| Starting Material | Product | Key Reaction Type |

| 3,4,6-tri-O-benzyl-D-glucal | Alkyl 2-deoxy-2-halo-3,4,6-tri-O-benzyl-α/β-D-gluco/mannopyranoside | Haloalkoxylation |

| TIPS-protected 1-tributylstannyl glycals | Protected benzyl C-glycals | Palladium-catalyzed benzyl C-glycosylation |

| Per-protected glycals | 2-OH glycosides | Oxidation to 1,2-anhydro intermediates |

Pyrano-Benzopyrans

Based on a review of the available scientific literature, there is no direct and prominent synthetic methodology that describes the use of this compound as a key starting material for the synthesis of Pyrano-Benzopyrans.

Carbohydrate-Fused Isoxazolines

A survey of the scientific literature did not yield specific methods detailing the synthesis of carbohydrate-fused isoxazolines directly from this compound. Synthetic studies for fused isoxazoline systems often involve methodologies such as 1,3-dipolar cycloaddition of nitrile oxides to suitable alkenes. mdpi.com

Diversity-Oriented Synthesis (DOS) Leveraging D-Glucal Derivatives

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse and complex small molecules for high-throughput screening and the exploration of chemical space. D-glucal and its derivatives, including this compound, are excellent scaffolds for DOS due to their conformational rigidity, multiple stereocenters, and versatile functional groups that allow for divergent reaction pathways.

The versatility of glycals in DOS stems from the enol-ether type unsaturation and the presence of the ring oxygen, which can direct various chemical transformations. The protecting groups on the hydroxyl moieties can be readily manipulated to allow for selective reactions at different positions, further contributing to molecular diversity.

A common DOS strategy employing glucal derivatives is the build/couple/pair (B/C/P) algorithm. In this approach:

Build: Chiral building blocks are synthesized from the D-glucal scaffold.

Couple: These building blocks are combined through various coupling reactions.

Pair: Intramolecular reactions are used to generate complex and diverse molecular skeletons.

This approach allows for the generation of large libraries of compounds with significant skeletal and stereochemical diversity from a single starting material like D-glucal.

| DOS Principle | Application to D-Glucal Derivatives | Outcome |

| Appendage Diversity | Variation of substituents on the hydroxyl groups. | A library of related compounds with different peripheral groups. |

| Functional Group Diversity | Transformation of the enol ether into various functional groups. | Compounds with a wide range of chemical reactivity. |

| Stereochemical Diversity | Control of stereocenters through stereoselective reactions. | Generation of diastereomeric libraries. |

| Skeletal Diversity | Ring-opening, ring-rearrangement, and cycloaddition reactions. | Access to a wide array of different molecular scaffolds. |

Utility as Chiral Intermediates in Stereoselective Synthesis

This compound and related protected glycals are fundamental chiral intermediates in the stereoselective synthesis of numerous complex molecules, including natural products and their analogues. The concept of "chiral pool synthesis" heavily relies on enantiopure starting materials like sugars to introduce chirality into a target molecule.

The utility of these glucal derivatives as chiral intermediates is based on several key features:

Defined Stereochemistry: The multiple stereocenters within the pyranose ring provide a rigid and predictable three-dimensional framework.

Versatile Reactivity: The double bond of the glucal can undergo a variety of stereoselective transformations, including epoxidation, dihydroxylation, and cycloaddition reactions.

Functional Group Handles: The hydroxyl groups, selectively protected, offer sites for further elaboration and coupling to other molecular fragments.

A significant application of these chiral intermediates is in the synthesis of O-glycosides. The stereoselective synthesis of glycosidic bonds is a challenging yet crucial aspect of carbohydrate chemistry. While direct glycosylation with glucals can be complex, their conversion to other glycosyl donors is a common strategy. The benzyl protecting groups are relatively stable under a range of reaction conditions but can be removed under mild hydrogenolysis conditions in the final stages of a synthesis.

The following table summarizes key stereoselective reactions where D-glucal derivatives serve as chiral intermediates:

| Reaction Type | Reagents | Product Type | Stereochemical Control |

| Epoxidation | m-CPBA, DMDO | Glycosyl epoxides | The stereochemistry of the glucal directs the facial selectivity of the epoxidation. |

| Dihydroxylation | OsO4, NMO | Diols | The approach of the osmium tetroxide is influenced by the existing stereocenters. |

| Aziridination | Iminating reagents | Amino sugars | The nitrogen atom is introduced with high stereocontrol. |

| Ferrier Rearrangement | Alcohols, Lewis Acid | 2,3-Unsaturated glycosides | The stereochemistry at the anomeric position is controlled by the reaction conditions. |

The strategic use of this compound and its congeners as chiral intermediates enables the efficient and stereocontrolled synthesis of complex, biologically active molecules.

Advanced Derivatization and Functionalization Strategies for 6 O Benzyl D Glucal and Its Derivatives

Functionalization of Anomeric and Allylic Positions

The anomeric (C-1) and allylic (C-3) positions of 6-O-Benzyl-D-glucal and its derivatives are prime targets for functionalization, offering pathways to a diverse range of glycoconjugates and modified sugars. The reactivity of the double bond in the glucal ring system is central to these transformations.

One common strategy involves the Ferrier rearrangement, a nucleophilic substitution reaction with an accompanying allylic rearrangement. usp.brwikipedia.org This reaction allows for the introduction of various nucleophiles at the anomeric carbon, leading to the formation of 2,3-unsaturated glycosides. usp.br For instance, the reaction of 3,4,6-tri-O-acetyl-D-glucal with alcohols or thiols in the presence of a Lewis acid catalyst can produce a variety of pseudoglycals with high anomeric selectivity. researchgate.net

Furthermore, the anomeric position can be functionalized through the introduction of linkers, which is a common approach for preparing oligosaccharides for chemical conjugation, such as in vaccine development. nih.gov Terminal alkenyl linkers, for example, can be introduced at the anomeric position of a benzylated glucose derivative under acidic conditions. nih.gov

The allylic position also presents opportunities for selective modification. Palladium-catalyzed allylic substitution reactions have been employed to introduce amines or carbon nucleophiles at the C-3 position of glycal derivatives, leading to the synthesis of aminated or C-alkylated sugars. cdnsciencepub.com

Introduction of Branched-Chain Sugars (e.g., C-Methyl Glucal Derivatives)

The synthesis of branched-chain sugars, where a carbon substituent replaces a hydroxyl group, is of significant interest due to their presence in numerous bioactive natural products. rsc.org this compound serves as a valuable precursor for creating such structures, particularly C-2 methyl glucal derivatives.

A key method for introducing a methyl group at the C-2 position is through a Claisen rearrangement of 2-vinyloxymethyl glycal derivatives. rsc.orgresearchgate.net This approach offers high diastereoselectivity, enabling the synthesis of both C-2-methylene and, subsequently, C-2-methyl-C-glycosides. rsc.orgresearchgate.net For example, C-2-methylene-β-C-glycosides can be hydrogenated to yield C-2-methyl-β-C-glycosides as single diastereomers in excellent yields. rsc.org These C-2 methyl analogues have shown potential as inhibitors of hepatitis C viral RNA replication. rsc.org

Another approach involves the Wittig-type methylenation of pyranosidic conjugated enals derived from glucal, which can then undergo further reactions to introduce β-methyl)methylene groups. researcher.life The resulting 2-C-(β-methyl)methylene glycosides can be synthesized through an electrophilic conjugate addition reaction. researcher.life

| Starting Material | Reaction | Product | Key Features |

| 2-vinyloxymethyl glycal derivatives | Claisen rearrangement | C-2-methylene-α- and -β-C-glycosides | High diastereoselectivity |

| C-2-methylene-β-C-glycoside | Hydrogenation (10% Pd/C, H2, MeOH, Na2CO3) | C-2-methyl-β-C-glycoside | Excellent yield and high diastereoselectivity |

| 2-ethenyl-3,4,6-tri-O-benzyl-D-glucal | Electrophilic conjugate addition with ROH | 2-C-(β-methyl)methylene glycosides | Synthesis of monosaccharidic and disaccharidic derivatives |

Synthesis of Fluoroalkylthioether-Containing Derivatives

The incorporation of fluorine and sulfur atoms into carbohydrate structures can significantly alter their biological properties. The synthesis of fluoroalkylthioether-containing derivatives of glucals represents an important strategy for creating novel therapeutic agents and biological probes.

While direct synthesis from this compound is less commonly detailed, general methods for introducing fluoroalkylthioether moieties into organic molecules can be adapted. These methods often involve the reaction of a suitable electrophile with a fluoroalkylthiolate nucleophile. For carbohydrate derivatives, this could involve the displacement of a leaving group, such as a tosylate or triflate, at a specific position on the sugar ring.

Research has shown the development of methodologies for the synthesis of chiral fluoro, chloro, bromo, and iodo vinyl azides from carbohydrate-derived halohydrins. researchgate.net These intermediates could potentially be converted to the corresponding fluoroalkylthioether derivatives through nucleophilic substitution reactions.

Regioselective Protection and Deprotection Strategies (e.g., Benzylidene Acetals)

The selective protection and deprotection of hydroxyl groups are fundamental to the multistep synthesis of complex carbohydrates. Benzylidene acetals are widely used protecting groups for the C-4 and C-6 hydroxyls of pyranosides due to their stability and the possibility of regioselective opening. academie-sciences.frnih.gov

The formation of a 4,6-O-benzylidene acetal (B89532) on a glucal derivative can be achieved using benzaldehyde (B42025) in the presence of a catalyst like Cu(OTf)₂. academie-sciences.fr This protection strategy is crucial for directing subsequent reactions to other positions on the sugar ring.

A key advantage of benzylidene acetals is their ability to be opened regioselectively under reductive conditions to yield either a free 4-OH or 6-OH group. nih.gov The outcome of this reductive opening is often dependent on the reaction conditions. For instance, using a Lewis acid and a hydride source can lead to the formation of either the 4-O-benzyl or 6-O-benzyl ether. nih.gov Specifically, when borane (B79455) is activated by a Lewis acid, it coordinates to the more nucleophilic O-6, resulting in the 6-O-benzyl ether. nih.gov Conversely, if borane is not activated, the Lewis acid coordinates to O-6, leading to the formation of the 4-O-benzyl ether. nih.gov

These regioselective deprotection strategies provide access to partially protected intermediates that are valuable as glycosyl acceptors in oligosaccharide synthesis. rsc.org The removal of the benzylidene acetal can also be achieved under neutral conditions, such as catalytic transfer hydrogenation using triethylsilane and Pd/C. beilstein-journals.org

| Reaction | Reagents | Outcome | Reference |

| Formation of 4,6-O-benzylidene acetal | Benzaldehyde, Cu(OTf)₂ | Protection of C-4 and C-6 hydroxyls | academie-sciences.fr |

| Reductive opening to 6-O-benzyl ether | Borane (activated by Lewis acid) | Selective deprotection of C-4 hydroxyl | nih.gov |

| Reductive opening to 4-O-benzyl ether | Lewis acid (borane not activated) | Selective deprotection of C-6 hydroxyl | nih.gov |

| Deprotection of benzylidene acetal | Triethylsilane, 10% Pd/C, CH₃OH | Removal of the protecting group to yield the diol | beilstein-journals.org |

Chemoselective Dehydroiodination Reactions

Chemoselective dehydroiodination is a valuable transformation in carbohydrate chemistry, often used to introduce unsaturation into the sugar ring. This reaction is particularly relevant in the synthesis of glycals from their corresponding iodo-derivatives.

For instance, β-iodo azides derived from carbohydrates can be transformed into 2-azido-1,2-dideoxy-pent-1-enitols through chemoselective dehydroiodination. researchgate.net This process allows for the creation of unsaturated azido (B1232118) sugars, which are versatile intermediates for further functionalization.

In a broader context, α,β-unsaturated carbonyl compounds can undergo iodosulfonylation followed by a stereoselective dehydroiodination with triethylamine (B128534) to produce β-sulfonyl derivatives. rsc.org While not directly involving this compound, this methodology highlights the principle of dehydroiodination in creating functionalized unsaturated systems that could be applicable to glucal derivatives.

The synthesis of 4,6-O-benzylidene glucal has been achieved from α-methyl glucopyranoside through a four-step sequence that includes a dehydrohalogenation step using Zn and H₂PtCl₆. researchgate.net This demonstrates the utility of dehydrohalogenation in the final step of glycal synthesis.

Future Research Directions and Emerging Methodologies in the Chemistry of 6 O Benzyl D Glucal and Benzyl Protected Glucals

Exploration of Novel and Efficient Synthetic Routes and Catalytic Systems

The pursuit of more efficient ways to synthesize and modify benzyl-protected glucals is a primary focus of ongoing research. Traditional methods for the benzylation of D-glucal often involve multiple steps, including the deacetylation of tri-O-acetyl-D-glucal followed by reaction with benzyl (B1604629) bromide and a strong base like sodium hydride. rroij.com Researchers are exploring novel catalytic systems to streamline these processes and to catalyze new transformations.

One area of development is the use of Lewis acids to mediate reactions. Aluminium triflate (Al(OTf)₃), for example, has been effectively used to catalyze the O-glycosidation of 3,4,6-tri-O-benzyl-D-glucal. uj.ac.za This reaction allows for the synthesis of 2,3-unsaturated glycosides through a Ferrier rearrangement or 2-deoxy glycosides via direct addition, with the outcome interestingly controlled by temperature. uj.ac.za Other catalytic systems, such as iron(III) chloride on charcoal (FeCl₃/C) and sulfuric acid on silica (B1680970) (H₂SO₄-SiO₂), have also proven effective for the Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glucal. biosynth.com

Palladium-catalyzed reactions have opened up new avenues for creating complex structures from glucal precursors. For instance, a Pd(II)-catalyzed cross-dehydrogenative coupling reaction has been developed to synthesize 1,2-disubstituted glucals from 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals. acs.orgnih.govacs.org More recently, iridium catalysts have been employed for the stereoselective O-glycosylation of glycals, a method that shows broad functional group tolerance and produces 2-deoxy-α-O-glycosides with high stereoselectivity. rsc.org

The table below summarizes various catalytic systems being explored for transformations involving benzyl-protected glucals.

| Catalyst System | Transformation | Substrate | Outcome |

| Aluminium triflate (Al(OTf)₃) | O-glycosidation | 3,4,6-tri-O-benzyl-D-glucal | Temperature-switched selective Ferrier rearrangement or direct addition. uj.ac.za |

| Iron(III) chloride/Charcoal (FeCl₃/C) | Ferrier Rearrangement | 3,4,6-tri-O-Benzyl-D-glucal | Synthesis of 2,3-unsaturated glycosides. biosynth.com |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Cross Dehydrogenative Coupling | 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals | Formation of 1,2-disubstituted glucals for chromane (B1220400) synthesis. acs.orgacs.org |

| Indium(III) bromide (InBr₃) | Cascade Reaction | 2,3,6-tri-O-benzyl-D-glucal | Diversity-oriented synthesis of N-heterocyclic fused rings. rsc.org |

| Iridium(I) complex ([Ir(COD)Cl]₂) | O-glycosylation | 3,4,6-tri-O-benzyl-D-galactal | Stereoselective synthesis of 2-deoxy-α-O-glycosides. rsc.org |

Development of Environmentally Benign Protocols for Glucal Transformations

In line with the principles of green chemistry, a significant trend is the development of more environmentally friendly protocols for glucal transformations. This involves using less hazardous reagents and solvents, and employing milder reaction conditions.

One such approach is the use of zinc in a phosphate (B84403) buffer at room temperature for the reductive elimination of protected glycopyranosyl bromides to yield pyranoid glycals, a process described as simple, mild, and environmentally benign. researchgate.net Another strategy focuses on using water as a solvent. A highly effective method for converting various protected and unprotected glycals into 2-deoxy-sugars has been demonstrated using trifluoroacetic acid (TFA) as an activator in a 1,4-dioxane (B91453) and water mixture at room temperature. rsc.org This protocol is robust enough for gram-scale synthesis and avoids harsh reagents. rsc.org

Researchers are also exploring the use of solid acid catalysts, like montmorillonite (B579905) KSF, which are inexpensive, reusable, and environmentally benign. acs.org Furthermore, a chemoselective deacetylation protocol has been developed using a trimethylsilyl (B98337) iodide (Me₃SI) and potassium permanganate (B83412) (KMnO₄) system, which is noted for being an environmentally benign reagent combination that facilitates clean transformations under ambient conditions. rsc.org These developments signify a shift towards more sustainable practices in carbohydrate chemistry.

Continued Application in the Synthesis of Complex Natural Products and Pharmaceuticals

Benzyl-protected glucals, including 6-O-Benzyl-D-glucal, are invaluable starting materials for the total synthesis of a wide array of biologically active natural products and pharmaceuticals. ontosight.ai Their utility stems from their role as versatile chiral building blocks that can be elaborated into more complex structures. ontosight.aiontosight.ai

A notable application is in the synthesis of chromane scaffolds. These structural units are present in numerous bioactive compounds with anticancer, anti-HIV, and antibacterial properties. acs.orgnih.gov An efficient methodology has been developed to create these complex chromanes starting from C-glucopyranosyl aldehyde, which is converted to 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals and subsequently transformed via Pd(II)-catalyzed reactions and electrocyclization. acs.orgnih.govacs.org

Furthermore, tri-O-benzyl-D-glucal has been used as a precursor in a "diversity-oriented" approach to synthesize aminocyclitols, such as (–)-conduramine F-4, and polyhydroxyaminoazepanes. acs.orgnih.gov These nitrogen-containing carbocycles are important targets due to their potential biological activities. The synthesis of 2-deoxy-sugars from benzyl-protected glucals is also significant, as these motifs are key components of important pharmaceuticals like cardiac glycosides and various antibiotics. rsc.org The ability to synthesize these complex molecules allows researchers to study their biological functions and develop new therapeutic agents. ontosight.ai

| Precursor | Synthetic Target | Significance |

| 3,4,6-tri-O-benzyl-D-glucal | Aminocyclitols, (–)-conduramine F-4, polyhydroxyaminoazepanes | Synthesis of biologically important nitrogen heterocycles and carbocycles. acs.orgnih.gov |

| 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals | Pentasubstituted (2R,3S,4R)-Chromanes | Access to scaffolds found in anticancer, anti-HIV, and other bioactive compounds. acs.orgnih.gov |

| 3,4,6-tri-O-benzyl-D-glucal | 2-deoxy-D-glucose | Precursor for biologically active molecules like Landomicin, Jadomicin, and cardiac glycosides. rsc.org |

| 3,4,6-Tri-O-benzyl-D-glucal | Nucleosides and modified sugar derivatives | Important for drug development and biochemical studies. biosynth.comontosight.ai |

Further Mechanistic Elucidation for Optimized and Predictable Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions and achieving predictable outcomes in glucal chemistry. Research efforts are increasingly directed towards elucidating the pathways of key transformations.

For instance, mechanistic studies on the iridium-catalyzed O-glycosylation of glycals suggest that the reaction proceeds via a "directing mechanism." rsc.org In this pathway, the alcohol acceptor coordinates to the iridium(I) metal center of an iridium-glycal π-complex, followed by a syn-addition attack on the glycal. rsc.org This insight helps explain the high α-stereoselectivity observed and can guide the design of future catalytic systems.

Similarly, a plausible mechanism has been proposed for the Pd(II)-catalyzed synthesis of 1,2-disubstituted glucals and their subsequent conversion to chromanes. nih.govacs.org The proposed pathway involves the formation of a palladacycle intermediate, followed by migratory insertion, β-hydride elimination, and regeneration of the Pd(II) catalyst. The subsequent transformation to chromanes occurs via a 6π-electrocyclization and in situ dehydrogenative aromatization. nih.govacs.org Understanding these intricate steps allows chemists to fine-tune the reaction for higher yields and selectivity. A proposed mechanism has also been detailed for the one-pot conversion of a 2-bromoglycal substrate into tetracyclic chromans via a Pd(0)-catalysed domino reaction involving oxidative addition and multiple carbopalladation steps. rsc.org

Advancement of Diversity-Oriented Synthetic Approaches from Glucal Precursors

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules for biological screening. Benzyl-protected glucals are excellent starting points for DOS because their inherent functionality can be channeled into various synthetic pathways.

Researchers have successfully employed a DOS approach starting from tri-O-benzyl-D-glucal to create a range of complex molecules. acs.orgnih.gov In one strategy, the glucal is converted into a pluripotent formyl-olefin intermediate. rsc.org This intermediate, possessing both electrophilic and nucleophilic sites, serves as a common precursor for the synthesis of conduramine B-2, ent-conduramine F-2, an aminocyclopentitol, and a trihydroxyazepane, all achieved through divergent pathways utilizing ring-closing metathesis (RCM) as a key step. rsc.org

This strategy has been extended to the synthesis of macrocyclic scaffolds, which are of great interest in drug discovery. researchgate.net By utilizing macrocyclic enyne ring-closing metathesis on derivatives of tri-O-acetyl D-glucal, scaffolds with multiple orthogonal functional groups are created, ready for further diversification. researchgate.net These approaches highlight the power of using a single, readily available chiral precursor like a protected glucal to rapidly build molecular complexity and diversity, accelerating the discovery of new bioactive compounds. researchgate.net

Q & A

Basic: What are the key steps in synthesizing 6-O-Benzyl-D-glucal, and how are protecting groups optimized?

The synthesis typically involves selective benzylation at the 6-OH position of D-glucal using benzyl bromide or trichloroacetimidate under basic conditions (e.g., NaH or AgOTf catalysis). Protecting group optimization requires careful control of reaction time and temperature to avoid over-benzylation or side reactions at other hydroxyl groups. For example, temporary silyl protection (e.g., TBDMS) at the 3-OH or 4-OH positions can improve regioselectivity . Characterization via and NMR is critical to confirm regiochemistry and purity .

Basic: Which spectroscopic methods are most reliable for characterizing this compound derivatives?

- NMR spectroscopy : NMR distinguishes benzyl protons (δ 7.2–7.4 ppm) and anomeric protons (δ 5.2–5.8 ppm). NMR identifies benzyl carbons (δ 128–138 ppm) and glycosidic linkages.

- Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular ion peaks and fragmentation patterns, particularly for complex oligosaccharide derivatives .

- Polarimetry : Optical rotation values () verify enantiomeric purity and stereochemical integrity .

Advanced: How can researchers resolve contradictions in glycosylation yields when using this compound as a donor?

Contradictions in yields often arise from competing reaction pathways (e.g., hydrolysis vs. glycosylation). Methodological adjustments include:

- Promoter selection : Replace traditional promoters (e.g., DMTST) with NIS/AgOTf to enhance reactivity and reduce side reactions .

- Solvent optimization : Use anhydrous dichloromethane (DCM) or toluene to minimize water interference.

- Kinetic analysis : Monitor reaction progress via TLC or NMR (if fluorinated analogs are used) to identify optimal termination points .

Advanced: What strategies mitigate steric hindrance in oligosaccharide synthesis involving this compound?

Steric challenges at the 6-O-benzyl group can impede glycosylation at adjacent positions. Solutions include:

- Temporary deprotection : Use hydrogenolysis (Pd/C, H) to remove benzyl groups post-glycosylation, followed by re-protection if needed.

- Orthogonal protecting groups : Combine benzyl with levulinoyl (Lev) or allyl groups for stepwise deprotection .

- Enzyme-mediated synthesis : Glycosyltransferases or phosphorylases can bypass steric limitations in selective glycosylation .

Basic: How do researchers validate the biological activity of this compound derivatives?

- Enzyme inhibition assays : Test derivatives against glycosidases or glycosyltransferases using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) to quantify IC values.

- Cell-based studies : Evaluate cytotoxicity and metabolic interference in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays .

- Molecular docking : Simulate binding interactions with target enzymes (e.g., glycogen phosphorylase) using software like AutoDock Vina .

Advanced: How can conflicting data on the stability of this compound in acidic conditions be reconciled?

Discrepancies in stability studies may stem from:

- Protonation differences : Benzyl ethers are acid-labile, but stability varies with solvent (e.g., HCl in dioxane vs. aqueous HCl).

- Temperature effects : Elevated temperatures accelerate cleavage; controlled experiments at 0–4°C can stabilize the compound during deprotection .

- Analytical validation : Use LC-MS to detect degradation products (e.g., free D-glucal) and adjust reaction conditions accordingly .

Basic: What are the best practices for handling and storing this compound?

- Storage : Under inert gas (Ar/N) at –20°C in anhydrous solvents (e.g., DCM or THF).

- Safety : Use gloves and fume hoods due to potential irritancy; avoid prolonged exposure to light or moisture .

- Waste disposal : Neutralize acidic/basic residues before incineration or chemical degradation .

Advanced: What innovative applications exist for this compound in glycopolymer synthesis?

- Click chemistry : Incorporate azide-functionalized derivatives into copper-catalyzed azide-alkyne cycloaddition (CuAAC) for dendrimer synthesis.

- Photo-responsive glycosylation : Use UV-cleavable protecting groups (e.g., nitrobenzyl) for spatiotemporal control in polymer assembly .

- Bioconjugation : Link to proteins or nanoparticles via thiol-ene reactions for targeted drug delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.